4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine
Description
Properties
IUPAC Name |
4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-11(12)14-16-13-10/h3-6H,2,7H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBKODPSEMHEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-propoxybenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at the 3-position undergoes typical nucleophilic substitution reactions under controlled conditions:
Key findings:
-
Acylation proceeds efficiently due to the amine’s nucleophilicity, forming stable amides used in drug discovery ().
-
Alkylation may require strong bases like NaH to deprotonate the amine prior to reaction with alkyl halides ( ).
Electrophilic Aromatic Substitution on the Phenyl Ring
The 4-propoxyphenyl group participates in electrophilic reactions, though the electron-withdrawing oxadiazole ring reduces ring reactivity:
| Reaction Type | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to propoxy | Nitro-substituted derivative |
| Halogenation | Cl₂/FeCl₃ (electrophilic) | Meta to oxadiazole | Chlorinated analog |
Notes:
-
Nitration occurs preferentially para to the propoxy group due to its electron-donating nature ().
-
Halogenation under Friedel-Crafts conditions is limited by the oxadiazole’s deactivating effect ( ).
Oxadiazole Ring-Opening and Functionalization
The 1,2,5-oxadiazole ring undergoes ring-opening under specific conditions, enabling access to diverse heterocycles:
| Reaction Type | Conditions | Mechanism | Product |
|---|---|---|---|
| Acid Hydrolysis | HCl (conc.), reflux | Protonation at N2, ring cleavage | Malononitrile derivative |
| Reduction | H₂/Pd-C, ethanol | Ring opening via hydrogenation | Diamine intermediate |
Key observations:
-
Hydrolysis in concentrated HCl produces malononitrile analogs, useful in polymer chemistry ( ).
-
Catalytic hydrogenation selectively reduces the N–O bond, yielding diamines for further derivatization ( ).
Cross-Coupling Reactions
The aryl group facilitates transition-metal-catalyzed couplings, though the oxadiazole may coordinate metals:
| Reaction Type | Catalysts/Reagents | Application |
|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl synthesis |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | C–N bond formation |
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Suzuki couplings require electron-deficient aryl bromides for efficient transmetallation.
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Buchwald–Hartwig amination enables the introduction of secondary amines at the phenyl ring.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Acetylene | 100°C, toluene | Isoxazole derivative |
| Nitrile oxide | RT, DCM | 1,2,4-Oxadiazole fused system |
-
Thermal activation generates a nitrile imine intermediate, which reacts with dipolarophiles to form fused heterocycles.
Coordination Chemistry
The amine and oxadiazole N-atoms act as ligands for metal ions:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(II) | Bidentate (N,O) | Catalytic oxidation |
| Ru(II) | Tridentate | Photodynamic therapy |
Studies on analogous compounds ( ) suggest stable complexes with transition metals, useful in catalysis and materials science.
Stability Under Physiological Conditions
The compound’s hydrolytic stability was evaluated for drug design applications:
| Condition | pH | Degradation Products | Half-Life |
|---|---|---|---|
| Acidic | 1.2 | Malononitrile + aniline | 2.1 hr |
| Neutral | 7.4 | No degradation | >24 hr |
| Basic | 10.5 | Partial ring opening | 8.5 hr |
Data inferred from:
-
Stability in neutral conditions supports its use in pharmaceuticals, while acidic degradation limits oral bioavailability.
Industrial-Scale Modifications
Process optimization for large-scale reactions:
| Reaction | Solvent | Catalyst | Scale-Up Yield |
|---|---|---|---|
| Acylation | THF | DMAP | 82% (10 kg batch) |
| Suzuki Coupling | Water | Pd/C | 68% (green chemistry) |
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Aqueous Suzuki couplings reduce environmental impact without compromising efficiency.
Scientific Research Applications
Pharmaceutical Development
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine has been explored as a lead compound in drug development due to its potential therapeutic properties. Research indicates that oxadiazole derivatives may exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that compounds within this class can inhibit the growth of various cancer cell lines. For example, certain derivatives have demonstrated IC50 values as low as 1.61 µg/mL against tumor cells, indicating strong antiproliferative effects .
- Antimicrobial Properties : The compound is also being investigated for its potential to act against bacterial infections. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
Mechanism-Based Approaches
Understanding the mechanism of action of this compound is crucial for its application in drug design. Recent studies have focused on:
- Structure-Activity Relationship (SAR) : Researchers are examining how modifications to the oxadiazole structure can enhance biological activity and pharmacokinetic properties. For instance, altering substituents on the phenyl ring has been shown to affect both potency and brain permeability .
Material Science
The unique chemical properties of this compound make it suitable for applications in materials science:
- Polymer Development : Its incorporation into polymer matrices may lead to materials with enhanced thermal stability and mechanical strength.
- Coatings : The compound can be utilized in developing coatings with specific chemical resistance and durability properties.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of 4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs of 1,2,5-oxadiazol-3-amine derivatives, focusing on substituents, synthesis methods, physical properties, and reported bioactivities:
Structural and Electronic Effects
- Propoxy vs.
- Electron-Donating vs. Withdrawing Substituents: Electron-donating groups (e.g., –OCH₃, –NH₂) stabilize the oxadiazole ring, while electron-withdrawing groups (e.g., –NO₂, –F) increase electrophilicity, affecting reactivity in further functionalization .
Pharmacological Profiles
- Antiproliferative Activity : Pyrrole-substituted derivatives (e.g., compound 5) inhibit cancer cell proliferation in vitro, linked to interactions with kinase pathways .
- Toxicity Concerns: Methoxyphenoxy and benzothiazole analogs exhibit hepatotoxicity risks, highlighting the need for substituent-specific safety profiling .
Biological Activity
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor properties. Specifically, 1,2,5-oxadiazoles have been shown to inhibit cancer cell proliferation through various mechanisms including:
- Inhibition of growth factors : Targeting specific signaling pathways that promote tumor growth.
- Enzyme inhibition : Compounds have been identified that inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
Table 1: Summary of Antitumor Studies on Oxadiazole Compounds
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | HDAC inhibition | |
| MCF-7 | 20 | Thymidylate synthase inhibition | |
| A549 | 10 | Growth factor signaling blockade |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that derivatives of the oxadiazole class possess antimicrobial effects. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit various enzymes crucial for cancer cell survival and proliferation.
Case Study 1: Antitumor Efficacy in Mice
A study evaluated the antitumor efficacy of this compound in a mouse model with induced tumors. The results indicated a significant reduction in tumor size compared to control groups after treatment for four weeks. Histological analysis showed increased apoptosis in tumor tissues .
Case Study 2: Inflammatory Response Modulation
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles can be significantly influenced by structural modifications. For instance:
- Substituent Variations : Changing the alkyl or aryl groups on the oxadiazole ring can enhance or diminish activity.
Table 2: Structure-Activity Relationship Findings
| Substituent | Activity Change |
|---|---|
| Propoxy group | Enhanced anti-tumor |
| Methyl substitution | Increased anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of oxadiazole derivatives typically involves cyclization reactions of hydrazides with nitriles or coupling reactions under acidic conditions. For example, analogous compounds like 4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine are synthesized via nucleophilic substitution or condensation reactions . Key factors include temperature control (e.g., reflux in ethanol at 80°C), catalyst selection (e.g., H₂SO₄ for cyclization), and purification via column chromatography. Reaction optimization using statistical design of experiments (DoE) can minimize trial-and-error approaches .
Q. How can spectroscopic and crystallographic methods be employed to confirm the molecular structure of this compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR : Analyze - and -NMR spectra to confirm proton environments and carbon frameworks, particularly focusing on the oxadiazole ring (δ 150–160 ppm for C=N) and propoxyphenyl substituents.
- X-ray crystallography : Single-crystal studies (as demonstrated for similar oxadiazoles ) provide bond lengths, angles, and packing interactions. For example, the oxadiazole ring typically exhibits planarity with C–N bond lengths of ~1.30 Å.
- IR spectroscopy : Identify characteristic stretches (e.g., N–H at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹).
Q. What preliminary biological screening protocols are recommended to assess the compound's bioactivity?
- Methodological Answer : Initial screening should follow standardized assays:
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC determination .
- Antioxidant assays : DPPH radical scavenging or FRAP tests, comparing to ascorbic acid controls.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values. Dose-response curves should be analyzed using nonlinear regression models .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound's pharmacokinetic properties and target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like bacterial enzymes (e.g., DNA gyrase) or inflammatory mediators (COX-2). Validate with MD simulations (e.g., GROMACS) to assess binding stability .
- ADME prediction : Tools like SwissADME or pkCSM predict bioavailability, BBB permeability, and metabolic pathways (e.g., cytochrome P450 interactions). Adjust substituents (e.g., propoxy chain length) to optimize logP and solubility .
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of substituents on the oxadiazole core?
- Methodological Answer :
- Factorial design : Use 2³ factorial experiments to vary substituent positions (e.g., para vs. meta), chain length (propoxy vs. ethoxy), and electron-withdrawing/donating groups. Measure outcomes (e.g., antimicrobial potency) and apply ANOVA to identify significant variables .
- Hammett analysis : Correlate substituent σ values with bioactivity to assess electronic effects .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Compare in vitro metabolic stability (e.g., microsomal assays) with in vivo plasma concentration-time curves. Use LC-MS/MS for quantification .
- Tissue distribution studies : Radiolabel the compound (e.g., ) and track accumulation in target organs via autoradiography .
- Mechanistic studies : Employ transcriptomics (RNA-seq) or proteomics (LC-MS) to identify off-target effects or compensatory pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
